molecular formula C10H13N B056033 2-Allyl-3,5-dimethylpyridine CAS No. 113985-35-6

2-Allyl-3,5-dimethylpyridine

Cat. No. B056033
CAS RN: 113985-35-6
M. Wt: 147.22 g/mol
InChI Key: XXNQPUADQKRVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-3,5-dimethylpyridine is a heterocyclic compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is widely used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry, biology, and medicine.

Scientific Research Applications

2-Allyl-3,5-dimethylpyridine has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, it is used as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of 2-Allyl-3,5-dimethylpyridine is not well understood. However, it is believed to act as a nucleophile in organic reactions and as a Lewis base in coordination chemistry. It can also participate in hydrogen bonding, which makes it useful in the synthesis of supramolecular structures.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Allyl-3,5-dimethylpyridine. However, it has been shown to have antimicrobial properties and is effective against certain bacterial and fungal strains. It has also been shown to have insecticidal properties and is effective against certain insect pests.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Allyl-3,5-dimethylpyridine is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a catalyst in organic reactions. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are several future directions for the research of 2-Allyl-3,5-dimethylpyridine. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its biological activities and potential applications in medicine and agriculture. Additionally, the development of new catalytic applications for this compound could have significant implications for the field of organic chemistry.
Conclusion
In conclusion, 2-Allyl-3,5-dimethylpyridine is a versatile compound with a wide range of scientific research applications. Its unique properties make it useful in the synthesis of various organic compounds, as a ligand in coordination chemistry, and as a catalyst in organic reactions. While there is limited information available on its biochemical and physiological effects, it has shown promise as an antimicrobial and insecticidal agent. The future directions for research in this area are numerous and could have significant implications for the field of chemistry, biology, and medicine.

Synthesis Methods

The synthesis of 2-Allyl-3,5-dimethylpyridine is achieved by the reaction of 2-methyl-3,5-dimethylpyridine with allyl bromide. This reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and requires careful temperature control. The product is then purified by distillation or column chromatography.

properties

CAS RN

113985-35-6

Product Name

2-Allyl-3,5-dimethylpyridine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

3,5-dimethyl-2-prop-2-enylpyridine

InChI

InChI=1S/C10H13N/c1-4-5-10-9(3)6-8(2)7-11-10/h4,6-7H,1,5H2,2-3H3

InChI Key

XXNQPUADQKRVEF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)CC=C)C

Canonical SMILES

CC1=CC(=C(N=C1)CC=C)C

synonyms

Pyridine,3,5-dimethyl-2-(2-propenyl)-(9CI)

Origin of Product

United States

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